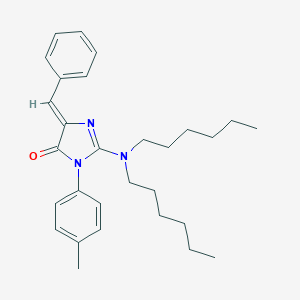
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one, also known as Clonidine, is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder, anxiety disorders, and opioid withdrawal. However, Clonidine has also been extensively studied for its scientific research applications due to its unique mechanism of action.
Wirkmechanismus
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one works by binding to alpha-2 adrenergic receptors in the brain and reducing the release of norepinephrine, a neurotransmitter that is involved in the body's "fight or flight" response. This leads to a decrease in blood pressure and heart rate, as well as a reduction in anxiety and hyperactivity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including a reduction in blood pressure, heart rate, and body temperature. This compound has also been shown to increase the release of growth hormone and decrease the release of insulin.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one has a number of advantages for use in lab experiments, including its well-characterized mechanism of action and its ability to cross the blood-brain barrier. However, this compound also has a number of limitations, including its potential for off-target effects and its narrow therapeutic window.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one, including its use in the treatment of traumatic brain injury and stroke, as well as its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential for off-target effects.
Synthesemethoden
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one can be synthesized through a multistep process starting with the reaction of 4-methylbenzaldehyde with dihexylamine to form N,N-dihexyl-4-methylbenzamide. This intermediate is then reacted with 2-bromo-1-benzylidene-1H-imidazole-5(4H)-one to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one has been studied extensively for its scientific research applications, including its potential use in the treatment of anxiety disorders, attention deficit hyperactivity disorder, and opioid withdrawal. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Eigenschaften
Molekularformel |
C29H39N3O |
|---|---|
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-2-(dihexylamino)-3-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C29H39N3O/c1-4-6-8-13-21-31(22-14-9-7-5-2)29-30-27(23-25-15-11-10-12-16-25)28(33)32(29)26-19-17-24(3)18-20-26/h10-12,15-20,23H,4-9,13-14,21-22H2,1-3H3/b27-23- |
InChI-Schlüssel |
KGMVOWPULAGJCV-VYIQYICTSA-N |
Isomerische SMILES |
CCCCCCN(CCCCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C |
SMILES |
CCCCCCN(CCCCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Kanonische SMILES |
CCCCCCN(CCCCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295858.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295859.png)
![5-imino-2-propyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295861.png)
![6-(4-fluorobenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295863.png)
![5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295865.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![(6Z)-5-imino-2-(propan-2-yl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295868.png)
![5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295869.png)
![6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295870.png)
![2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295872.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
